4-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Overview
Description
4-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound with promising applications in various scientific fields. This compound is characterized by its unique molecular structure, combining multiple functional groups, including methoxy, methylthio, and morpholino groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. Starting from commercially available precursors, the synthetic route might include:
Formation of the pyrazolo[3,4-d]pyrimidin core through cyclization reactions.
Introduction of the morpholino group via substitution reactions.
Attachment of the 6-methylthio and 4-methoxy groups through nucleophilic substitution.
Coupling of the pyrazolo[3,4-d]pyrimidin core with the benzamide moiety.
Each step requires precise control of reaction conditions, such as temperature, pH, and solvent choice, to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory procedures while ensuring safety, cost-effectiveness, and environmental compliance. This includes optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: : The methylthio group can be oxidized to sulfone or sulfoxide.
Reduction: : Reduction reactions might target the nitro or carbonyl groups if present.
Substitution: : The benzamide moiety and morpholino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or peracids.
Reduction: : Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenated solvents and bases like potassium carbonate or sodium hydride.
Major Products
Major products depend on the specific reactions. For example, oxidation can yield sulfoxide derivatives, while reduction might result in amines or alcohols.
Scientific Research Applications
Chemistry
The compound serves as an intermediate in synthesizing more complex molecules and materials, due to its versatile functional groups.
Biology
In biological research, it may act as a ligand for binding studies, exploring interactions with proteins or nucleic acids.
Medicine
Industry
Utilized in the development of new materials, catalysts, or as a precursor for functional polymers.
Mechanism of Action
Molecular Targets and Pathways
The compound’s mechanism of action varies depending on its application. In medicinal chemistry, it might target specific enzymes or receptors, interfering with biological pathways. The presence of the morpholino group suggests it could interact with molecular targets involved in signal transduction or cellular metabolism.
Comparison with Similar Compounds
Compared to similar compounds, 4-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide stands out due to its unique combination of functional groups.
List of Similar Compounds
4-morpholino-1H-pyrazolo[3,4-d]pyrimidine derivatives
Methoxybenzamide derivatives
Methylthio-substituted aromatic compounds
Properties
IUPAC Name |
4-methoxy-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3S/c1-28-15-5-3-14(4-6-15)19(27)21-7-8-26-18-16(13-22-26)17(23-20(24-18)30-2)25-9-11-29-12-10-25/h3-6,13H,7-12H2,1-2H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBVGLZFVQGOJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=NC(=N3)SC)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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